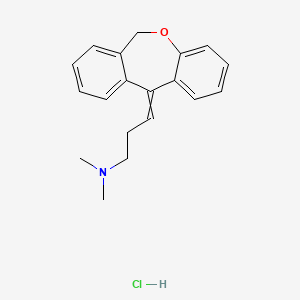

Doxepin Hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de cidoxépine, également connu sous le nom de (Z)-chlorhydrate de doxépine, est un antidépresseur tricyclique. Il s'agit de l'isomère cis ou (Z) de la doxépine, qui est un mélange d'isomères (E) et (Z) utilisés commercialement. Le chlorhydrate de cidoxépine a été développé dans les années 1960 mais n'a jamais été commercialisé. Il agit comme un inhibiteur de la recapture de la sérotonine-noradrénaline, un antagoniste des récepteurs H1 et un anticholinergique. Il a été réexaminé et est actuellement en cours de développement comme antihistaminique pour le traitement de l'urticaire chronique .

Méthodes De Préparation

La synthèse du chlorhydrate de cidoxépine implique les étapes suivantes :

Formation du cycle dibenzoxépine : L'étape initiale implique la formation du système cyclique dibenzoxépine.

Introduction du groupe diméthylamino :

Formation de l'isomère (Z) : L'étape finale implique la formation de l'isomère (Z) de la doxépine.

Les méthodes de production industrielle impliquent généralement l'utilisation de la chromatographie liquide haute performance (HPLC) pour séparer l'isomère (Z) de l'isomère (E) .

Analyse Des Réactions Chimiques

Metabolic Reactions

Doxepin undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing active and inactive metabolites:

Primary Metabolic Pathways

-

Stereoselectivity : The E-isomer is preferentially metabolized by CYP2D6, while Z-isomer metabolism is CYP2C19-dependent .

-

Pharmacokinetics :

Solubility and Dissolution

Thermal Decomposition

At high temperatures (>150°C), doxepin hydrochloride decomposes into:

Stereochemical Considerations

-

Isomerization : The commercial product is an ~85:15 mixture of (E)- and (Z)-doxepin .

-

Metabolic Impact :

Drug-Drug Interactions

Doxepin’s metabolism is affected by CYP inhibitors/inducers:

Analytical Characterization

Applications De Recherche Scientifique

Pharmacological Profile

Doxepin is known for its potent antihistaminic properties, acting as both an H1 and H2 receptor antagonist. This dual action contributes to its effectiveness in managing allergic reactions and pruritus (itching) associated with various dermatological conditions.

Key Pharmacological Actions

- Antidepressant : Inhibits the reuptake of norepinephrine and serotonin.

- Antihistaminic : Strong H1 receptor antagonist, effective in reducing allergic symptoms.

- Analgesic : Exhibits efficacy in neuropathic pain management.

Treatment of Depression and Anxiety

Doxepin is primarily indicated for the treatment of major depressive disorder (MDD) and anxiety disorders. Clinical studies have demonstrated its effectiveness in alleviating symptoms of depression while providing a favorable side effect profile compared to other antidepressants .

Insomnia Management

Doxepin's sedative properties make it an effective treatment for insomnia, particularly in patients who have difficulty maintaining sleep. A low dose formulation (3 mg) has been approved specifically for this indication, showing significant improvements in sleep maintenance without the hangover effect commonly associated with other sedative-hypnotics .

Dermatological Uses

Topical formulations of doxepin hydrochloride have been developed for treating pruritic conditions such as atopic dermatitis and chronic urticaria. Studies indicate that a 5% doxepin cream significantly reduces itching and improves quality of life for patients suffering from these conditions .

Neuropathic Pain Relief

Research has shown that topical doxepin can provide analgesic effects in patients with neuropathic pain, demonstrating a reduction in pain scores compared to placebo treatments . The following table summarizes findings from relevant studies:

Safety Profile

Doxepin has a well-documented safety profile, with common side effects including sedation, dry mouth, and dizziness. However, serious adverse effects are rare when used according to prescribed guidelines .

Case Studies

Several case studies highlight the versatility of this compound:

- Case Study 1 : A patient with chronic insomnia was treated with low-dose doxepin (3 mg). The patient reported improved sleep quality and duration without significant daytime sedation.

- Case Study 2 : In a cohort of patients with atopic dermatitis, topical doxepin resulted in a marked decrease in pruritus scores within two weeks of treatment, supporting its use as a first-line topical therapy for itch management.

Mécanisme D'action

Cidoxepin hydrochloride exerts its effects through several mechanisms:

Serotonin-Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission.

H1 Receptor Antagonism: It blocks histamine H1 receptors, reducing histamine-mediated allergic responses.

Anticholinergic Activity: It blocks acetylcholine receptors, reducing cholinergic activity and producing sedative effects.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de cidoxépine est similaire à d'autres antidépresseurs tricycliques tels que :

Doxépine : Un mélange d'isomères (E) et (Z), utilisé commercialement comme antidépresseur et antihistaminique.

Amitriptyline : Un autre antidépresseur tricyclique, utilisé pour le traitement de la dépression et de l'anxiété.

Clomipramine : Utilisé pour le traitement du trouble obsessionnel-compulsif.

Imipramine : Utilisé pour le traitement de la dépression et de l'énurésie.

Le chlorhydrate de cidoxépine est unique en ce qu'il est l'isomère (Z) de la doxépine et a été trouvé pour avoir une activité antidépressive plus élevée que l'isomère (E) .

Activité Biologique

Doxepin hydrochloride is a tricyclic antidepressant primarily used for its antidepressant and anxiolytic properties. It exhibits a range of biological activities, including antihistaminic effects, analgesic properties, and modulation of various neurotransmitter systems. This article provides an overview of the biological activity of doxepin, supported by data tables, case studies, and detailed research findings.

Doxepin functions through multiple mechanisms:

- Histamine Receptor Antagonism : Doxepin is a potent antagonist of the histamine H1 receptor (H1R), which is implicated in allergic responses and pruritus. Research indicates that the Z-isomer of doxepin has a significantly higher binding affinity for H1R compared to the E-isomer, enhancing its effectiveness in treating allergic conditions .

- Serotonin and Norepinephrine Reuptake Inhibition : As with other tricyclic antidepressants, doxepin inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .

- Anticholinergic Effects : Doxepin also exhibits anticholinergic properties, which can lead to side effects such as dry mouth and sedation .

Clinical Applications

Doxepin is utilized in various clinical settings:

- Psychiatric Disorders : It is effective in treating conditions such as major depressive disorder, anxiety disorders, and insomnia due to its sedative properties. Controlled studies show significant improvement in anxiety symptoms among patients with neurotic disorders .

- Dermatological Conditions : Topical formulations of doxepin (e.g., 5% cream) have been shown to significantly reduce pruritus associated with atopic dermatitis and chronic urticaria. A study demonstrated a 68% increase in histamine threshold among patients treated with doxepin cream compared to a placebo .

Binding Affinity Studies

Recent studies have focused on the binding characteristics of doxepin isomers to H1R. The Z-isomer demonstrated over five times the binding affinity compared to the E-isomer, indicating its potential for greater therapeutic efficacy in allergic reactions .

Case Studies

- Topical Doxepin for Neuropathic Pain :

- Doxepin Cream for Pruritus :

Data Tables

Safety and Side Effects

While doxepin is generally well-tolerated, it can cause side effects such as sedation, anticholinergic effects (dry mouth, constipation), and potential cardiovascular effects due to its action on ion channels (e.g., hERG blockade) at higher concentrations . Monitoring is advised in patients with pre-existing cardiac conditions.

Propriétés

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-CULRIWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25127-31-5, 1229-29-4 | |

| Record name | Cidoxepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIDOXEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.